1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate
Description
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate is a fluorinated derivative of pentane-2,4-dione (acetylacetone), where five fluorine atoms replace hydrogen atoms at the 1st, 5th, and 5th carbon positions. The hydrate form indicates the presence of water molecules in its crystalline structure, which may influence its stability, solubility, and reactivity . This compound belongs to the β-diketone family, characterized by two ketone groups separated by a methylene group. Fluorination significantly alters its electronic properties, enhancing its electron-withdrawing capacity and hydrogen bond acidity compared to non-fluorinated analogs . Such modifications make it valuable in coordination chemistry, catalysis, and organic synthesis, particularly in forming metal complexes and heterocyclic compounds (e.g., pyrazoles) .
Properties
Molecular Formula |
C5H5F5O3 |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
1,1,1,5,5-pentafluoropentane-2,4-dione;hydrate |
InChI |
InChI=1S/C5H3F5O2.H2O/c6-4(7)2(11)1-3(12)5(8,9)10;/h4H,1H2;1H2 |
InChI Key |
UNLAIDUFFDGFLT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)(F)F.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate typically involves the fluorination of pentane-2,4-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and advanced polymers.
Mechanism of Action
The mechanism of action of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong hydrogen bonds and interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Table 1: Comparative Properties of β-Diketones
| Compound | Hydrogen Bond Acidity (α) | Hydrogen Bond Basicity (β) | logP* | Key Applications |
|---|---|---|---|---|
| Pentane-2,4-dione | 0.00 | 0.78 | 0.34 | Metal chelation, solvents |
| 1,1,1-Trifluoropentane-2,4-dione | 0.35 | 0.65 | 1.02 | Synthesis of fluorinated ligands |
| Hexafluoropentane-2,4-dione | 0.50 | 0.60 | 1.45 | High-polarity solvents |
| 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate | 0.40 (estimated) | 0.60 (estimated) | 1.20 | Hydrate-sensitive reactions |
*logP values estimated from Abraham descriptors .
Solubility and Partitioning
Fluorination increases lipophilicity (higher logP), improving solubility in organic solvents but reducing water solubility. However, the hydrate form of 1,1,1,5,5-pentafluoropentane-2,4-dione may enhance aqueous compatibility compared to anhydrous analogs. In contrast, non-fluorinated acetylacetone is more water-soluble due to its lower logP (0.34) .
Key Research Findings and Implications
Hydrogen Bonding: Fluorination introduces hydrogen bond acidity (α = 0.35–0.50) absent in non-fluorinated analogs, enabling unique interactions in coordination chemistry .
Synthetic Efficiency : Fluorinated derivatives enable rapid cyclization reactions (e.g., pyrazole synthesis) with near-quantitative yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
